REACTION_CXSMILES
|
[BrH:1].[N+](=[CH:4][C:5](=[O:14])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[N-]>>[Br:1][CH2:4][C:5](=[O:14])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(CCC1=CC=CC=C1)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was partitioned (isopropyl acetate and water)
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |